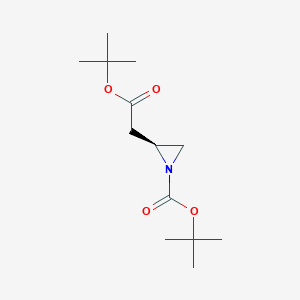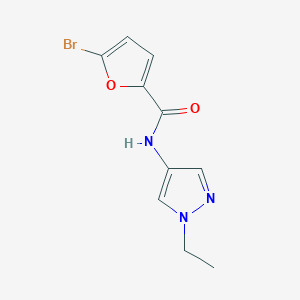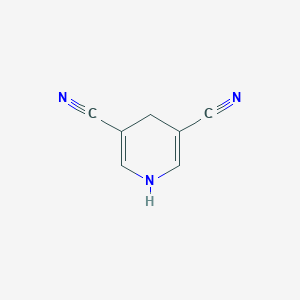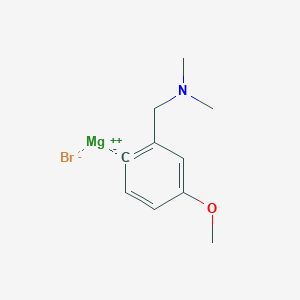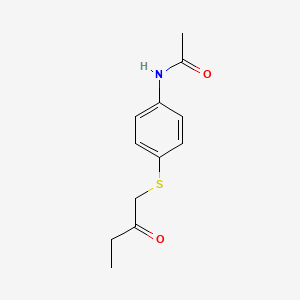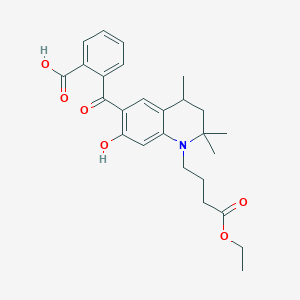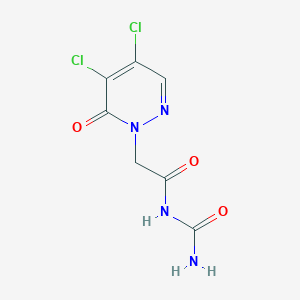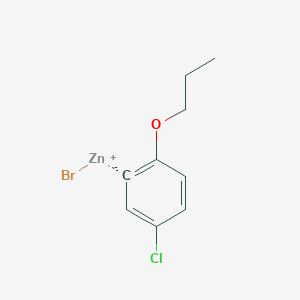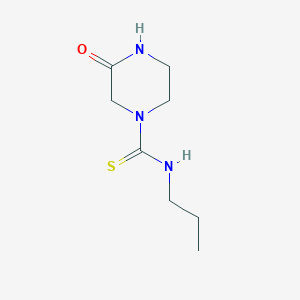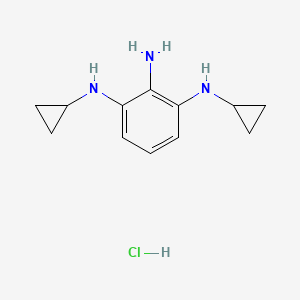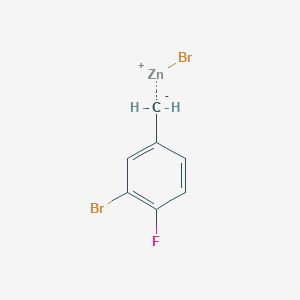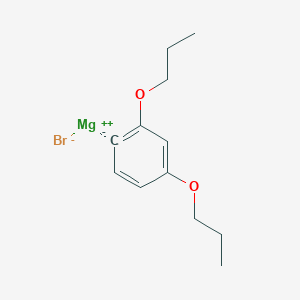
4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile is an organic compound with the molecular formula C10H9F3N2S and a molecular weight of 246.25 g/mol . This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a butanenitrile moiety via a sulfur atom. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with a suitable thiol compound under palladium-catalyzed conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group displaces the bromine atom on the pyridine ring. The resulting intermediate is then reacted with butanenitrile to form the final product.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium catalysts and appropriate ligands is crucial for achieving efficient and scalable synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including antitumor activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid: Similar structure with an acetic acid moiety instead of butanenitrile.
2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine: Contains a chloro group and an ethanamine moiety.
Uniqueness
4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a butanenitrile moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H9F3N2S |
|---|---|
Poids moléculaire |
246.25 g/mol |
Nom IUPAC |
4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanenitrile |
InChI |
InChI=1S/C10H9F3N2S/c11-10(12,13)8-3-4-9(15-7-8)16-6-2-1-5-14/h3-4,7H,1-2,6H2 |
Clé InChI |
SXUNKTLUFDACLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(F)(F)F)SCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


